
5-(2-Fluorophenyl)-2-((2-fluorophenyl)ethynyl)-4-hydroxy-6H-1,3-oxazin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-氟苯基)-2-((2-氟苯基)乙炔基)-4-羟基-6H-1,3-恶嗪-6-酮是一种复杂的有机化合物,其特点是含有氟化的苯基和恶嗪酮环。
准备方法
合成路线和反应条件
5-(2-氟苯基)-2-((2-氟苯基)乙炔基)-4-羟基-6H-1,3-恶嗪-6-酮的合成通常涉及多步有机反应。一种常见的方法包括以下步骤:
乙炔中间体的形成: 反应从通过薗头偶联反应合成2-氟苯基乙炔开始。
环化: 乙炔中间体与适当的试剂发生环化,形成恶嗪酮环。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、催化剂的高通量筛选和自动化合成平台,以确保高产率和纯度。
化学反应分析
反应类型
5-(2-氟苯基)-2-((2-氟苯基)乙炔基)-4-羟基-6H-1,3-恶嗪-6-酮可以发生各种化学反应,包括:
氧化: 羟基可以被氧化形成酮。
还原: 该化合物可以被还原形成醇衍生物。
取代: 在特定条件下,氟原子可以被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用还原剂,例如氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4)。
取代: 亲核取代反应可以使用像甲醇钠 (NaOMe) 或叔丁醇钾 (KOtBu) 这样的试剂进行。
主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能产生酮,而还原可以产生醇。
科学研究应用
5-(2-氟苯基)-2-((2-氟苯基)乙炔基)-4-羟基-6H-1,3-恶嗪-6-酮在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建模块。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医学: 研究其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于开发先进材料和化学工艺。
作用机制
5-(2-氟苯基)-2-((2-氟苯基)乙炔基)-4-羟基-6H-1,3-恶嗪-6-酮的作用机制涉及它与特定分子靶点和途径的相互作用。该化合物可以通过结合酶或受体来发挥作用,从而调节它们的活性。所涉及的确切分子靶点和途径是正在进行的研究课题。
相似化合物的比较
类似化合物
4-氟苯基乙炔: 共享氟化的苯基,但缺少恶嗪酮环。
2-氟苯基乙炔: 结构相似,但缺少额外的氟化的苯基。
恶嗪酮衍生物: 具有类似恶嗪酮环但具有不同取代基的化合物。
独特性
5-(2-氟苯基)-2-((2-氟苯基)乙炔基)-4-羟基-6H-1,3-恶嗪-6-酮的独特之处在于它结合了氟化的苯基和恶嗪酮环,赋予其独特的化学和生物学特性。
属性
分子式 |
C18H9F2NO3 |
|---|---|
分子量 |
325.3 g/mol |
IUPAC 名称 |
5-(2-fluorophenyl)-2-[2-(2-fluorophenyl)ethynyl]-4-hydroxy-1,3-oxazin-6-one |
InChI |
InChI=1S/C18H9F2NO3/c19-13-7-3-1-5-11(13)9-10-15-21-17(22)16(18(23)24-15)12-6-2-4-8-14(12)20/h1-8,22H |
InChI 键 |
JNOHMCNKKBQZHN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C#CC2=NC(=C(C(=O)O2)C3=CC=CC=C3F)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


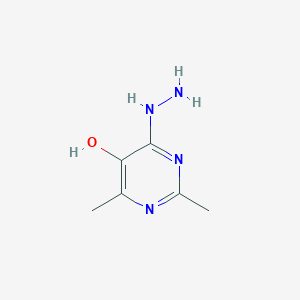
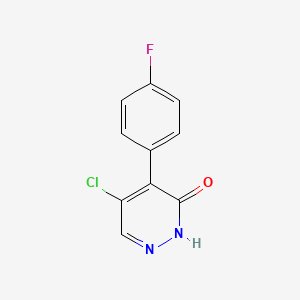
![2-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B11779577.png)
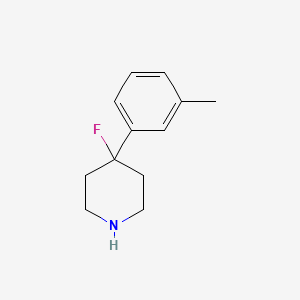
![2-[3-[3-(3-chlorophenyl)phenyl]phenyl]-4,6-diphenyl-1,3,5-triazine](/img/structure/B11779583.png)


![7-Ethylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B11779597.png)
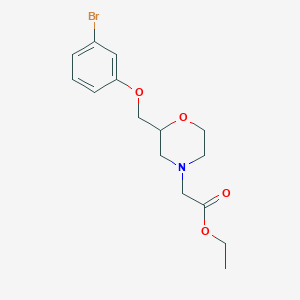
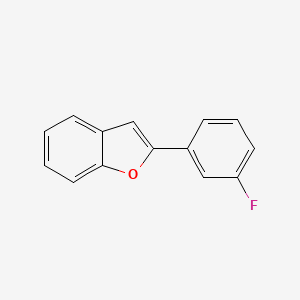
![2-(1H-Benzo[d]imidazol-2-yl)benzaldehyde](/img/structure/B11779619.png)
![4-Oxo-5-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B11779623.png)
![2-(Difluoromethoxy)-5-ethylbenzo[d]oxazole](/img/structure/B11779630.png)

